1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine
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Overview
Description
1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a chloro-substituted benzenesulfonyl group and a difluoromethyl-substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an aminosulfonyl derivative, while oxidation may produce a sulfone.
Scientific Research Applications
1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-methylbenzenesulfonyl)-3-methylazetidine
- 1-(3-chloro-4-methylbenzenesulfonyl)-3-(trifluoromethyl)azetidine
- 1-(3-chloro-4-methylbenzenesulfonyl)-3-(fluoromethyl)azetidine
Uniqueness
1-(3-chloro-4-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c1-7-2-3-9(4-10(7)12)18(16,17)15-5-8(6-15)11(13)14/h2-4,8,11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNJFCOYARCNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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